N-{[4-(Propan-2-yloxy)phenyl]methyl}-6-(pyrimidin-5-YL)pyridine-3-carboxamide
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Overview
Description
N-{[4-(Propan-2-yloxy)phenyl]methyl}-6-(pyrimidin-5-YL)pyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with a pyrimidinyl group and a carboxamide group, along with a phenyl ring substituted with a propan-2-yloxy group. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(Propan-2-yloxy)phenyl]methyl}-6-(pyrimidin-5-YL)pyridine-3-carboxamide typically involves multiple steps, including the formation of the pyridine and pyrimidine rings, followed by the introduction of the carboxamide and propan-2-yloxy groups. Common synthetic routes may involve:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyrimidinyl Group: This step may involve nucleophilic substitution reactions.
Formation of the Carboxamide Group: This can be done through amide bond formation reactions using carboxylic acids and amines.
Introduction of the Propan-2-yloxy Group: This step may involve etherification reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(Propan-2-yloxy)phenyl]methyl}-6-(pyrimidin-5-YL)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a ligand for studying biological processes.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{[4-(Propan-2-yloxy)phenyl]methyl}-6-(pyrimidin-5-YL)pyridine-3-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms may involve:
Binding to Enzymes or Receptors: The compound may act as an inhibitor or activator of specific enzymes or receptors.
Modulation of Signaling Pathways: It may influence cellular signaling pathways, leading to changes in cellular functions.
Interaction with DNA or RNA: The compound could potentially bind to nucleic acids, affecting gene expression or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Ethyl Acetoacetate: A widely used chemical intermediate with similar functional groups.
Acetylacetone: Another compound with similar reactivity and applications.
Uniqueness
N-{[4-(Propan-2-yloxy)phenyl]methyl}-6-(pyrimidin-5-YL)pyridine-3-carboxamide is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H20N4O2 |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-[(4-propan-2-yloxyphenyl)methyl]-6-pyrimidin-5-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C20H20N4O2/c1-14(2)26-18-6-3-15(4-7-18)9-24-20(25)16-5-8-19(23-12-16)17-10-21-13-22-11-17/h3-8,10-14H,9H2,1-2H3,(H,24,25) |
InChI Key |
ODUYJJQBTIGFEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CNC(=O)C2=CN=C(C=C2)C3=CN=CN=C3 |
Origin of Product |
United States |
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